Molecular Weight and Lipophilicity vs. Smaller Alkoxy Analogs
The cyclopentyloxy group significantly increases molecular weight and lipophilicity compared to smaller alkoxy substituents. For (6-(Cyclopentyloxy)pyridin-2-yl)boronic acid, the molecular weight is 207.04 g/mol [1]. In contrast, the methoxy analog ((6-Methoxypyridin-2-yl)boronic acid) has a molecular weight of 152.94 g/mol [2], and the ethoxy analog ((6-Ethoxypyridin-2-yl)boronic acid) has a molecular weight of 166.97 g/mol [3]. This represents a 54.1 g/mol (35.4%) and 40.1 g/mol (24.0%) increase, respectively. Furthermore, the cyclopentyloxy derivative is expected to have a higher logP value, enhancing its partitioning into organic phases and potentially improving membrane permeability in biological contexts.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 207.04 |
| Comparator Or Baseline | Methoxy analog: 152.94; Ethoxy analog: 166.97 |
| Quantified Difference | +54.1 g/mol vs. methoxy; +40.1 g/mol vs. ethoxy |
| Conditions | Computed by PubChem 2.2 (standardized method) |
Why This Matters
The higher molecular weight and lipophilicity can be crucial for meeting specific physicochemical property targets in medicinal chemistry, such as achieving a desired LogP or molecular weight range for oral bioavailability.
- [1] PubChem. (2026). Compound Summary for CID 45785532, (6-(Cyclopentyloxy)pyridin-2-yl)boronic acid. National Center for Biotechnology Information. View Source
- [2] CAS Common Chemistry. (2024). B-(6-Methoxy-2-pyridinyl)boronic acid (CAS RN 372963-51-4). American Chemical Society. View Source
- [3] PubChem. (2026). Compound Summary for CID 45785525, (6-Ethoxypyridin-2-yl)boronic acid. National Center for Biotechnology Information. View Source
